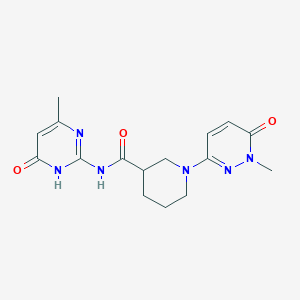
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is a synthetic organic compound characterized by the presence of a 1,2,4-oxadiazole ring, a cyclohexyl group, and a phenethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or through the use of cyclohexyl halides in the presence of a suitable base.
Formation of the phenethylurea moiety: This step involves the reaction of phenethylamine with an isocyanate derivative to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenethylurea moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated phenethylurea derivatives.
科学的研究の応用
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting key enzymes or modulating receptor activity.
類似化合物との比較
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-phenethylurea: Lacks the cyclohexyl group, which may affect its biological activity and physical properties.
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-methylurea: Contains a methyl group instead of the phenethyl group, potentially altering its pharmacokinetic profile.
Uniqueness: 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is unique due to the combination of the oxadiazole ring, cyclohexyl group, and phenethylurea moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
特性
IUPAC Name |
1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-20-16(24-22-14)18(11-6-3-7-12-18)21-17(23)19-13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBVVPMICNMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
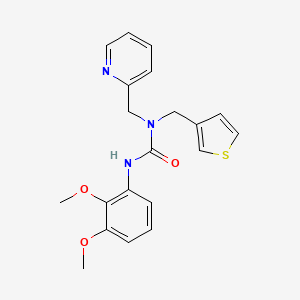
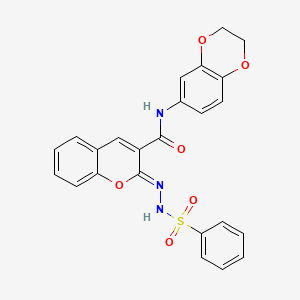
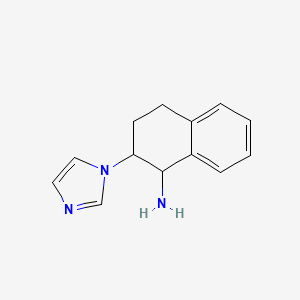
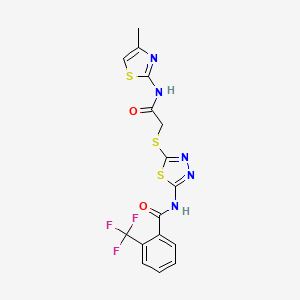
![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)
![N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(4-{[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}phenoxy)benzamide](/img/structure/B2710294.png)
![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-fluorophenyl)amino]prop-2-en-1-one](/img/structure/B2710295.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]hexa-3,5-dien-2-one](/img/structure/B2710298.png)
![N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2710299.png)
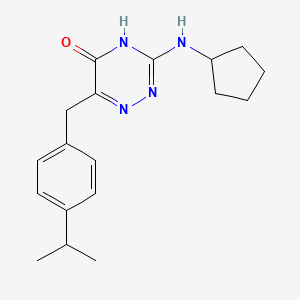
![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)
![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)
